2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid
Description
“2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid” is a synthetic organic compound featuring a benzyloxycarbonyl (Cbz) protected amine group, a chlorinated pent-4-enoic acid backbone, and an α,β-unsaturated double bond. The Cbz group (benzyloxycarbonyl) serves as a common protective moiety in peptide synthesis, while the 4-chloro substituent and conjugated alkene likely influence reactivity and stability. This compound is hypothesized to function as an intermediate in medicinal chemistry, particularly for protease inhibitor development or prodrug synthesis, given structural similarities to inhibitors like GC376 and intermediates in avizafone synthesis .
Properties
Molecular Formula |
C13H14ClNO4 |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
4-chloro-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
InChI |
InChI=1S/C13H14ClNO4/c1-9(14)7-11(12(16)17)15-13(18)19-8-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17) |
InChI Key |
NCMRFTXDVNNIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Amino Group Protection | Reaction of amino acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine, typically in an organic solvent like dichloromethane at 0-25°C | Formation of benzyloxycarbonyl-protected amino acid intermediate |
| 2 | Chlorination of Pentenoic Acid | Treatment of pent-4-enoic acid derivative with thionyl chloride or phosphorus pentachloride at low temperature (0-30°C) to introduce chlorine at the 4-position | Formation of 4-chloropent-4-enoic acid intermediate |
| 3 | Coupling Reaction | Activation of carboxyl group using DCC and NHS in anhydrous conditions, followed by coupling with the Cbz-protected amino intermediate | Formation of this compound |
Industrial Production Considerations
Scale-Up: Industrial synthesis employs continuous flow reactors and automated synthesis platforms to enhance reaction control and reproducibility.
Purification: Crystallization and chromatographic techniques are used to achieve high purity, essential for research and pharmaceutical applications.
Quality Control: Analytical methods such as NMR, HPLC, and mass spectrometry are routinely used to confirm structure and purity.
Analysis of Reaction Conditions and Reagents
Protection of Amino Group
- Reagent: Benzyloxycarbonyl chloride (Cbz-Cl)
- Base: Triethylamine or sodium bicarbonate
- Solvent: Dichloromethane or ethyl acetate
- Temperature: 0 to 25°C
- Notes: The reaction is typically monitored by TLC to ensure completion. The Cbz group is stable under mild acidic and basic conditions, facilitating downstream reactions.
Chlorination
- Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
- Solvent: Anhydrous conditions, often in dichloromethane or chloroform
- Temperature: 0–30°C to prevent side reactions
- Notes: Controlled addition and temperature regulation are critical to avoid over-chlorination or decomposition.
Coupling Reaction
- Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
- Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane
- Temperature: Room temperature to slightly elevated (20–30°C)
- Notes: The reaction forms an active ester intermediate that couples with the amino group to form the peptide bond. Side products such as dicyclohexylurea (DCU) are removed by filtration.
Data Table Summarizing Key Parameters
| Parameter | Details | Comments |
|---|---|---|
| Molecular Formula | C13H14ClNO4 | Confirmed by elemental analysis |
| Molecular Weight | 283.71 g/mol | Matches calculated value |
| Protection Group | Benzyloxycarbonyl (Cbz) | Provides stability during synthesis |
| Chlorination Agent | Thionyl chloride or phosphorus pentachloride | Requires careful temperature control |
| Coupling Reagents | DCC and NHS | Efficient peptide bond formation |
| Reaction Solvents | Dichloromethane, DMF, ethyl acetate | Anhydrous conditions preferred |
| Reaction Temperatures | 0–30°C | To minimize side reactions |
| Purification Methods | Crystallization, chromatography | Ensures high purity |
| Analytical Techniques | NMR, HPLC, Mass spectrometry | Structural confirmation |
Research Discoveries and Advances
Optimization of Chlorination: Recent studies have optimized chlorination steps using milder reagents and lower temperatures to improve yield and reduce by-products.
Green Chemistry Approaches: Emerging protocols use safer solvents and catalytic methods to minimize environmental impact.
Continuous Flow Synthesis: Adoption of continuous flow reactors has enhanced reaction control, scalability, and reproducibility in industrial settings.
Coupling Efficiency: Use of alternative coupling reagents such as HATU or EDCI has been explored to improve coupling efficiency and reduce side products.
Biological Relevance: The compound serves as a key intermediate in the synthesis of biologically active molecules, prompting development of more efficient synthetic routes to meet research demand.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, while the chlorinated pentenoic acid moiety can participate in various biochemical reactions. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
GC376 (C21H31N3O8S)
- Structure : Features a Cbz-protected leucinamide, a hydroxypyrrolidone, and a sulfonic acid group.
- Application : A protease inhibitor targeting viral enzymes (e.g., SARS-CoV-2 Mpro), validated in crystallographic studies (PDB: 6WTT) .
- Key Difference: Unlike the target compound, GC376 includes a sulfonic acid moiety and a pyrrolidinone ring, enhancing binding affinity to enzymatic pockets.
Avizafone Intermediate (C44H80N8O13)
- Structure: A Cbz-protected hexanoic acid derivative with a biotin-PEG linker.
- Application : Intermediate in avizafone (a benzodiazepine prodrug) synthesis, emphasizing its role in peptide coupling .
- Key Difference : The avizafone intermediate incorporates a PEG-biotin tag for targeted delivery, whereas the target compound lacks such modifications.
Chlorinated Carboxylic Acids
4-Amino-2-chlorobenzoic Acid (C7H6ClNO2)
- Structure: Aromatic carboxylic acid with chloro and amino substituents.
- Properties : Higher melting point (210–215°C) due to crystalline aromatic packing, contrasting with the aliphatic, unsaturated backbone of the target compound .
- Application : Primarily used in agrochemical synthesis, lacking the Cbz group critical for peptide chemistry.
Structural Analogues with α,β-Unsaturation
(1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic Acid (C21H31N3O8S)
- Structure : Shares the Cbz group but includes a sulfonic acid and hydroxypyrrolidone.
- Reactivity : The sulfonic acid enhances solubility, while the target compound’s α,β-unsaturated system may facilitate Michael addition or cyclization reactions .
Comparative Data Table
*Calculated based on structural formula.
Research Findings and Implications
- Synthetic Flexibility : The α,β-unsaturated chloroalkene in the target compound may enhance electrophilicity, enabling site-specific modifications absent in avizafone intermediates .
- Stability Considerations: Chlorinated aliphatic compounds (e.g., the target) are typically less thermally stable than aromatic analogues like 4-amino-2-chlorobenzoic acid, necessitating低温 storage .
Contradictions arise in applications: While Cbz-protected compounds are broadly used in peptide synthesis, the target’s chloroalkene may limit compatibility with standard coupling reagents, requiring tailored synthetic protocols.
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClNO4, with a molecular weight of 283.71 g/mol. The compound features a benzyloxycarbonyl group that enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C13H14ClNO4 |
| Molecular Weight | 283.71 g/mol |
| Functional Groups | Benzyloxycarbonyl, Chlorinated pentenoic acid moiety |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in drug development.
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of proteases, which are crucial in various physiological processes and disease mechanisms. The presence of the benzyloxycarbonyl group is believed to enhance the compound's interaction with these enzymes.
Therapeutic Potential
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its enzyme inhibition properties, it may be beneficial in targeting cancerous cells.
- Metabolic Disorders : Its ability to modulate enzyme activity could have implications for treating metabolic disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific proteases, leading to reduced cell proliferation in certain cancer cell lines. This suggests a potential role in cancer therapeutics.
- Bioavailability Assessments : Studies assessing the pharmacokinetics of the compound indicate that the benzyloxycarbonyl group significantly enhances its absorption and distribution in biological systems.
- Comparative Studies : Comparative analyses with structurally similar compounds (such as those listed below) highlight the unique activity profile of this compound.
Comparative Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(Phenoxy)carbonyl]amino}-4-chloropent-4-enoic acid | C13H14ClNO4 | Contains a phenoxy group affecting solubility and activity |
| 2-{[(Methoxy)carbonyl]amino}-4-chloropent-4-enoic acid | C13H14ClNO4 | Features a methoxy group which may alter reactivity profiles |
| 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid | C13H14ClNO4 | Similar structure but with chlorine at a different position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
